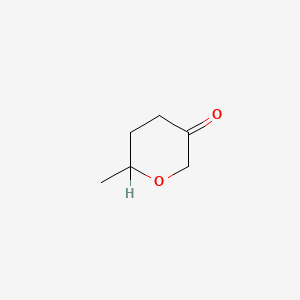![molecular formula C6H7N3O B6269078 N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine CAS No. 242458-29-3](/img/no-structure.png)
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C6H7N3O. It is also known by its IUPAC name, (1Z)-1-(2-pyrazinyl)ethanone oxime . This compound is characterized by the presence of a pyrazine ring and an oxime functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the reaction of pyrazine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the pyrazine ring can interact with biological macromolecules, affecting their function. These interactions can lead to antimicrobial and enzyme inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(pyrazin-2-yl)ethylidene)hydrazine: Similar structure but with a hydrazine group instead of an oxime.
N-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide: Contains an isonicotinohydrazide moiety.
Uniqueness
N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its hydrazine and isonicotinohydrazide analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(pyrazin-2-yl)ethylidene]hydroxylamine involves the condensation of pyrazin-2-yl-ethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Pyrazin-2-yl-ethanone", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve pyrazin-2-yl-ethanone in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] } | |
CAS-Nummer |
242458-29-3 |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.1 |
Reinheit |
85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



